molecular formula C21H32N2O5 B14247682 5-dodec-1-ynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione CAS No. 215668-76-1

5-dodec-1-ynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B14247682
CAS No.: 215668-76-1
M. Wt: 392.5 g/mol
InChI Key: PGRIBSVBDKBPAD-IPMKNSEASA-N
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Description

5-dodec-1-ynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound with a unique structure that combines a pyrimidine ring with a dodecynyl chain and a hydroxymethyl oxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-dodec-1-ynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves multiple steps. One common method includes the alkylation of a pyrimidine derivative with a dodecynyl halide under basic conditions. This is followed by the protection and deprotection of hydroxyl groups to introduce the oxolane moiety. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-dodec-1-ynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carbonyl derivatives, alkenes, alkanes, and various substituted pyrimidine derivatives .

Scientific Research Applications

5-dodec-1-ynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-dodec-1-ynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, its incorporation into nucleic acids can disrupt DNA and RNA synthesis, leading to antiviral and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-dodec-1-ynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is unique due to its combination of a long alkyne chain and a hydroxymethyl oxolane moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .

Properties

CAS No.

215668-76-1

Molecular Formula

C21H32N2O5

Molecular Weight

392.5 g/mol

IUPAC Name

5-dodec-1-ynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C21H32N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-16-14-23(21(27)22-20(16)26)19-13-17(25)18(15-24)28-19/h14,17-19,24-25H,2-10,13,15H2,1H3,(H,22,26,27)/t17-,18+,19+/m0/s1

InChI Key

PGRIBSVBDKBPAD-IPMKNSEASA-N

Isomeric SMILES

CCCCCCCCCCC#CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O

Canonical SMILES

CCCCCCCCCCC#CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O

Origin of Product

United States

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